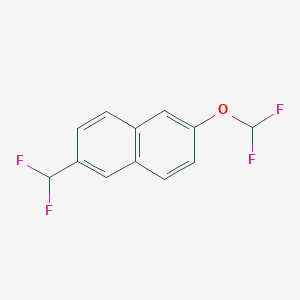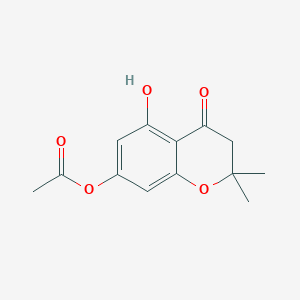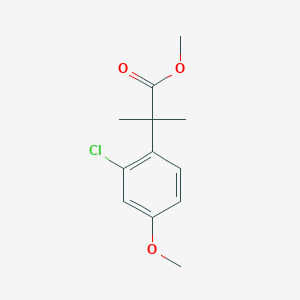
4-Hydroxy-3-(2-hydroxy-2-methylpropyl)naphthalene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-3-(2-hydroxy-2-methylpropyl)naphthalene-1,2-dione is a chemical compound with the molecular formula C14H14O3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains hydroxyl and ketone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-(2-hydroxy-2-methylpropyl)naphthalene-1,2-dione can be achieved through several synthetic routes. One common method involves the condensation reaction of 2-hydroxynaphthalene-1,4-dione with an appropriate aldehyde in the presence of a catalyst. For example, nano copper (II) oxide can be used as a catalyst under mild, ambient, and solvent-free conditions to achieve high yields and short reaction times .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, the recovery and reuse of catalysts, such as nano copper (II) oxide, can contribute to the sustainability of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-(2-hydroxy-2-methylpropyl)naphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding quinones.
Reduction: The ketone groups can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Substituted naphthalene derivatives with various functional groups.
Scientific Research Applications
4-Hydroxy-3-(2-hydroxy-2-methylpropyl)naphthalene-1,2-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-(2-hydroxy-2-methylpropyl)naphthalene-1,2-dione involves its interaction with molecular targets such as enzymes and proteins. The hydroxyl and ketone functional groups allow it to form hydrogen bonds and other interactions with biological molecules, leading to its observed effects. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-3-(2-methylpropyl)naphthalene-1,2-dione
- 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid
- 3-Hydroxy-4-(2-hydroxy-4-sulfo-1-naphthylazo)-2-naphthalenecarboxylic acid
Uniqueness
4-Hydroxy-3-(2-hydroxy-2-methylpropyl)naphthalene-1,2-dione is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
52436-89-2 |
|---|---|
Molecular Formula |
C14H14O4 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
4-hydroxy-3-(2-hydroxy-2-methylpropyl)naphthalene-1,2-dione |
InChI |
InChI=1S/C14H14O4/c1-14(2,18)7-10-11(15)8-5-3-4-6-9(8)12(16)13(10)17/h3-6,15,18H,7H2,1-2H3 |
InChI Key |
KHMYOHWIYATDCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=C(C2=CC=CC=C2C(=O)C1=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


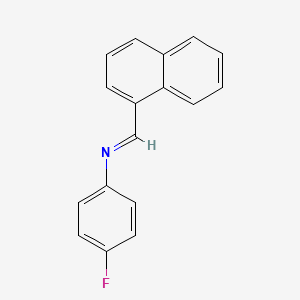
![benzyl N-[[(5S)-2-oxo-1,3-oxazolidin-5-yl]methyl]carbamate](/img/structure/B11866724.png)
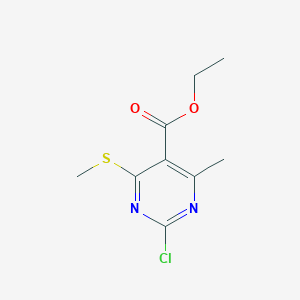



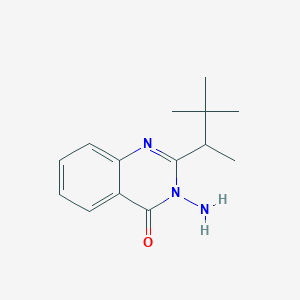
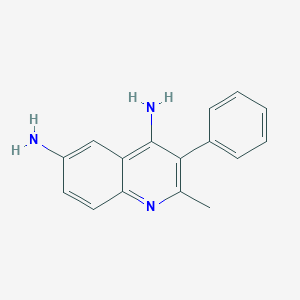

![3-Benzyl-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B11866777.png)

